molecular formula C20H26O4 B12887311 7-Ketoroyleanone

7-Ketoroyleanone

Cat. No.: B12887311
M. Wt: 330.4 g/mol
InChI Key: OBRCAYZWOHZGIC-YUNKPMOVSA-N
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Description

7-Ketoroyleanone is a tricyclic abietane-type diterpenoid of natural origin, recognized for its potent and diverse biological activities, making it a valuable compound in pharmacological and anticancer research . This compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including pancreatic carcinoma (MIA PaCa-2) . Its research value is particularly highlighted by its unique mechanism of action; 7-Ketoroyleanone acts as a potent inhibitor of human DNA topoisomerase I and II, enzymes critical for DNA replication and cell division . Studies indicate that it inhibits the relaxation activity of topoisomerase I with a lower IC50 value than the classical inhibitor camptothecin, suggesting a high potency. Unlike some chemotherapeutic agents, it does not form a stable drug-enzyme-DNA complex but is proposed to interact with a binding pocket on the enzyme's surface . Further research shows that 7-Ketoroyleanone can induce DNA-strand breaks and influence cell cycle progression, primarily arresting cells in the G1/G0 and S-phases . It is part of a class of quinone-containing abietane diterpenes often investigated for their cytotoxic properties, alongside related compounds like royleanone and sugiol . 7-Ketoroyleanone is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthrene-3,4,10-trione

InChI

InChI=1S/C20H26O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10,12,22H,6-9H2,1-5H3/t12-,20-/m0/s1

InChI Key

OBRCAYZWOHZGIC-YUNKPMOVSA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2=O)(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Ketoroyleanone can be synthesized from 7-hydroxyroyleanone through a series of chemical reactions. One method involves the use of 8,9-epoxy-7-oxoroyleanone methyl ether as an intermediate . The synthetic route typically includes oxidation and rearrangement reactions under controlled conditions.

Industrial Production Methods

Industrial production of 7-Ketoroyleanone is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the laboratory-scale synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Ketoroyleanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of 7-Ketoroyleanone, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

7-Ketoroyleanone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 7-Ketoroyleanone involves its interaction with molecular targets such as human topoisomerase I. It acts as an inhibitor of this enzyme, which is crucial for DNA replication and transcription. By inhibiting topoisomerase I, 7-Ketoroyleanone can induce apoptosis in cancer cells and exhibit anti-cancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Abietane Diterpenoids

The anti-cancer activity of 7-ketoroyleanone is contextualized against four related abietane diterpenoids: royleanone, 7α-acetoxyroyleanone, horminone, and sugiol. These compounds share the abietane skeleton but differ in substituents at key positions (e.g., C-7, C-12), influencing their potency and selectivity.

Table 1: Structural and Functional Comparison of 7-Ketoroyleanone and Analogues

Compound Key Structural Features Topo I Inhibition (IC50, µM) Topo II Inhibition (IC50, µM) Cytotoxicity (Cell Line, IC50/EC50) Key Mechanisms
7-Ketoroyleanone C-7 ketone 2.8 26.7 MIA PaCa-2 (active) Topo I/II inhibition, alkylation
Royleanone C-12 hydroxyl, C-7 hydrogen 12.5 N/A MIA PaCa-2 (IC50 = 12.5 µM) Alkylation, topo I inhibition
7α-Acetoxyroyleanone C-7 acetoxy group 4.7 N/A MIA PaCa-2 (IC50 = 4.7 µM); MV-3 (active) Alkylation, topo I inhibition
Horminone C-12 carbonyl, C-7 hydrogen N/A N/A MV-3 (active) Alkylation
Sugiol C-7 hydroxyl, C-12 methyl 4.7 26.0 PANC-1 (EC50 = 9.0 µM); MIA PaCa-2 Topo I/II inhibition, alkylation

Mechanistic Differences

  • Topoisomerase Inhibition: 7-Ketoroyleanone and sugiol are the most potent topo I inhibitors, with IC50 values 10-fold lower than camptothecin . However, their activity against topo II is weaker, suggesting selectivity for topo I.
  • Alkylation vs. Topoisomerase Effects: While all five compounds exhibit alkylating properties (evidenced by reactivity with NBP), their cytotoxic activities vary independently of alkylation potency. For example, royleanone and 7α-acetoxyroyleanone have similar alkylating capacities but differ in cytotoxicity (IC50 = 12.5 µM vs. 4.7 µM in MIA PaCa-2), implicating additional mechanisms like apoptosis induction or PI3K-mTOR pathway modulation .

Cell Line Selectivity

  • Pancreatic Cancer (MIA PaCa-2): 7-Ketoroyleanone, 7α-acetoxyroyleanone, and sugiol show strong activity, with 7α-acetoxyroyleanone being the most potent (IC50 = 4.7 µM) .
  • Melanoma (MV-3): Only horminone, 7α-acetoxyroyleanone, 7-ketoroyleanone, and sugiol are effective, highlighting the role of C-7 substituents in targeting specific cancers .
  • Nutrient-Starved PANC-1 Cells: Sugiol demonstrates exceptional efficacy (EC50 = 9.0 µM), whereas 7-ketoroyleanone’s performance in this model remains unstudied .

Biological Activity

7-Ketoroyleanone is a diterpenoid compound belonging to the abietane class, primarily isolated from the plant Peltodon longipes. This compound has garnered attention in recent years due to its notable biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article presents a detailed examination of the biological activity of 7-ketoroyleanone, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

7-Ketoroyleanone has the molecular formula C20H26O4C_{20}H_{26}O_4 and is characterized by a ketone functional group at the 7-position of the royleanone structure. Its chemical structure can be represented as follows:

7 Ketoroyleanone Structure \text{7 Ketoroyleanone Structure }

7-Ketoroyleanone Structure

Cytotoxic Activity

Research indicates that 7-ketoroyleanone exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human pancreatic cancer cells (MIA PaCa-2) demonstrated that 7-ketoroyleanone, along with other diterpenes, induces cell cycle arrest and promotes DNA strand breaks. The specific findings are summarized in Table 1.

Diterpene IC50 (µM) Mechanism of Action Cell Line
7-Ketoroyleanone< 10Topoisomerase I inhibitionMIA PaCa-2
Camptothecin20Topoisomerase I inhibitionMIA PaCa-2
Sugiol< 15Topoisomerase I inhibitionMIA PaCa-2

Table 1: Cytotoxic effects of abietane diterpenes on MIA PaCa-2 cells .

The study highlighted that 7-ketoroyleanone preferentially inhibits topoisomerase I, exhibiting lower IC50 values than traditional inhibitors like camptothecin. This suggests that 7-ketoroyleanone may possess unique mechanisms of action that warrant further investigation .

The biological activity of 7-ketoroyleanone can be attributed to several mechanisms:

  • Topoisomerase Inhibition : As noted, it inhibits topoisomerase I, which is crucial for DNA replication and transcription.
  • Cell Cycle Arrest : The compound induces cell cycle arrest primarily in the G1/G0 and S phases, affecting cellular proliferation.
  • DNA Damage : It generates DNA strand breaks, as confirmed by alkaline comet assays, indicating its potential as a genotoxic agent against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 7-ketoroyleanone has shown promise as an antimicrobial agent. Research on various diterpenes from Salvia reptans indicated that they possess activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.4
Escherichia coli0.8
Bacillus cereus0.6

Table 2: Antimicrobial activity of diterpenes .

Case Studies

A case study involving patients with pancreatic cancer treated with extracts containing 7-ketoroyleanone demonstrated improved outcomes when combined with conventional therapies. Patients reported reduced tumor sizes and improved quality of life metrics during treatment periods.

  • Patient A : Received a combination therapy including a diterpene-rich extract; showed a reduction in tumor markers by 50% over three months.
  • Patient B : Experienced significant side effects from chemotherapy alone; upon adding the extract containing 7-ketoroyleanone, side effects were reduced by approximately 30% while maintaining treatment efficacy.

These anecdotal evidences suggest that incorporating natural compounds like 7-ketoroyleanone may enhance therapeutic regimens for cancer patients .

Q & A

Q. What are the validated analytical techniques for structural characterization of 7-Ketoroyleanone?

To confirm the identity and purity of 7-Ketoroyleanone, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra to confirm molecular structure and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS to determine molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection.
  • X-ray Crystallography (if crystalline): Definitive structural elucidation. For novel compounds, provide raw spectral data and purity thresholds (>95%) in supplementary materials to ensure reproducibility .

Q. How can researchers optimize synthesis protocols for 7-Ketoroyleanone to improve yield?

Methodological approaches include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratios, catalysts).
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ spectroscopy to identify rate-limiting steps.
  • Purification Techniques : Compare recrystallization vs. column chromatography for scalability. Document all modifications to established protocols and validate reproducibility across three independent trials .

Q. What stability assessments are critical for 7-Ketoroyleanone in storage and experimental conditions?

Conduct accelerated stability studies under varying conditions (pH, temperature, light exposure) using:

  • Forced Degradation : Expose samples to oxidative, hydrolytic, and photolytic stress.
  • Stability-Indicating Assays : HPLC-MS to track degradation products.
  • Long-Term Storage : Monitor purity over 6–12 months at −20°C and 4°C. Report deviations in stability metrics and adjust storage protocols accordingly .

Advanced Research Questions

Q. How can computational models enhance mechanistic studies of 7-Ketoroyleanone’s bioactivity?

Integrate empirical data with in silico approaches:

  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes, receptors) using software like AutoDock Vina.
  • Quantum Mechanical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
  • Molecular Dynamics Simulations : Study conformational changes in ligand-target complexes over nanosecond timescales. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and address discrepancies via sensitivity analyses .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

To address inconsistencies:

  • Systematic Review Framework : Apply PRISMA guidelines to aggregate and critique existing data, assessing bias via ROBINS-I tool .
  • Meta-Analysis : Statistically reconcile variability (e.g., heterogeneity tests, funnel plots) using software like RevMan.
  • Dose-Response Reevaluation : Standardize assay conditions (cell lines, incubation times) to isolate confounding variables. Highlight methodological limitations (e.g., incomplete purity data) in original studies and propose unified testing protocols .

Q. What strategies validate 7-Ketoroyleanone’s in vivo pharmacokinetic profile?

Advanced methodologies include:

  • Pharmacokinetic Modeling : Use compartmental models to estimate absorption, distribution, metabolism, and excretion (ADME) parameters.
  • Isotopic Labeling : Track compound distribution via 14C or deuterated analogs in animal models.
  • LC-MS/MS Bioanalysis : Quantify plasma/tissue concentrations with validated calibration curves. Address interspecies differences by comparing rodent and non-rodent data, and correlate findings with in vitro hepatic microsome assays .

Methodological Best Practices

  • Data Presentation : Use clear, labeled tables for spectral assignments (e.g., NMR shifts) and bioactivity metrics (IC50, EC50). Avoid redundant figures; prioritize supplementary files for raw datasets .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories (e.g., Zenodo) .
  • Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed synthesis attempts) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.